molecular formula C18H18N2O2 B14123636 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B14123636
M. Wt: 294.3 g/mol
InChI Key: UQHHDNNVGIYKRV-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-oxopyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then acylated with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine

Uniqueness

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H18N2O2/c1-13-9-10-15(12-16(13)20-11-5-8-17(20)21)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)

InChI Key

UQHHDNNVGIYKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O

Origin of Product

United States

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